N,N-dimethylarginine

Catalog No.
S1551638
CAS No.
30315-93-6
M.F
C8H18N4O2
M. Wt
202.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-dimethylarginine

CAS Number

30315-93-6

Product Name

N,N-dimethylarginine

IUPAC Name

(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid

Molecular Formula

C8H18N4O2

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t6-/m0/s1

InChI Key

YDGMGEXADBMOMJ-LURJTMIESA-N

SMILES

CN(C)C(=NCCCC(C(=O)O)N)N

Synonyms

asymmetric dimethylarginine, dimethyl-L-arginine, guanidino-N,N-dimethylarginine, N(G),N(G)-dimethylarginine, N(G)-dimethylarginine, N(G1),N(G1)-dimethylarginine, N,N-dimethylarginine

Canonical SMILES

CN(C)C(=NCCCC(C(=O)O)N)N

Isomeric SMILES

CN(C)C(=NCCC[C@@H](C(=O)O)N)N

Function and Metabolism:

N,N-dimethylarginine (ADMA) is a naturally occurring L-arginine derivative found in the blood plasma. It is a byproduct of protein methylation processes within cells and structurally similar to the essential amino acid L-arginine. While L-arginine serves as a substrate for the production of nitric oxide (NO), a crucial molecule for blood vessel relaxation and overall cardiovascular health, ADMA acts as an inhibitor of nitric oxide synthase (NOS) enzymes, hindering NO production [].

Association with Cardiovascular Disease:

Extensive research has explored the potential link between ADMA levels and cardiovascular disease (CVD). Studies have revealed elevated ADMA levels in individuals with various CVD risk factors and established cardiovascular conditions, including hypertension, atherosclerosis, and heart failure [, ]. Additionally, several prospective studies have shown a significant association between high ADMA levels and an increased risk of future cardiovascular events and mortality []. These findings suggest that ADMA might serve as a biomarker for identifying individuals at higher risk of developing CVD.

Therapeutic Potential:

The established role of ADMA in NO production inhibition has led researchers to explore its potential as a therapeutic target for CVD. Various strategies are being investigated, including:

  • L-arginine supplementation: Administering L-arginine has shown promise in improving endothelial function, a key marker of cardiovascular health, in individuals with high ADMA levels [].
  • Inhibiting ADMA synthesis or degradation: Research is ongoing to develop drugs that either target enzymes involved in ADMA production or enhance its breakdown, potentially lowering circulating ADMA levels.

N,N-dimethylarginine, also known as asymmetric dimethylarginine, is an endogenous compound derived from the methylation of arginine residues in proteins. It plays a significant role in various physiological processes, particularly in the regulation of nitric oxide synthesis. The chemical formula for N,N-dimethylarginine is C8H18N4O2C_8H_{18}N_4O_2, and it has a molecular weight of approximately 202.25 g/mol. This compound is recognized for its dual role as both a signaling molecule and a potential uremic toxin, especially in the context of renal dysfunction and cardiovascular diseases .

As mentioned previously, ADMA inhibits nitric oxide synthase (NOS), the enzyme responsible for NO production [, ]. NO is a signaling molecule involved in various physiological processes, including vasodilation and blood pressure regulation []. By inhibiting NOS, ADMA can potentially decrease NO bioavailability, leading to vasoconstriction and potentially contributing to endothelial dysfunction, a condition associated with cardiovascular diseases [, ].

ADMA itself is not considered highly toxic. However, elevated levels of ADMA in the blood have been associated with an increased risk of cardiovascular diseases, including hypertension, heart failure, and peripheral artery disease [, ].

N,N-dimethylarginine is primarily produced through the post-translational modification of arginine by protein arginine methyltransferases, which transfer methyl groups from S-adenosylmethionine to arginine residues. The resulting N,N-dimethylarginine can inhibit nitric oxide synthase, leading to decreased nitric oxide production, which is crucial for vascular function and homeostasis. The metabolism of N,N-dimethylarginine occurs via hydrolytic degradation by dimethylarginine dimethylaminohydrolase, converting it into citrulline and dimethylamine .

N,N-dimethylarginine serves as a potent inhibitor of nitric oxide synthase, thus reducing nitric oxide availability in endothelial cells. This inhibition has significant implications for cardiovascular health, as nitric oxide is essential for vasodilation and maintaining vascular tone. Elevated levels of N,N-dimethylarginine are associated with various pathological conditions, including hypertension, atherosclerosis, and chronic kidney disease. Its presence in plasma serves as a biomarker for cardiovascular risk .

N,N-dimethylarginine has garnered interest in clinical research due to its role as a biomarker for various diseases. Its levels are monitored in patients with cardiovascular diseases, renal dysfunction, and metabolic disorders. Furthermore, therapeutic strategies aimed at lowering N,N-dimethylarginine levels are being explored to improve endothelial function and reduce cardiovascular risk .

Research has indicated that N,N-dimethylarginine interacts with various biological pathways. It inhibits nitric oxide synthase activity, leading to reduced nitric oxide production and subsequent effects on vascular tone and blood pressure regulation. Additionally, elevated levels of N,N-dimethylarginine have been linked to increased oxidative stress and inflammation in endothelial cells, contributing to the pathogenesis of cardiovascular diseases .

N,N-dimethylarginine is part of a broader class of compounds known as methylated arginines. Other similar compounds include:

  • Symmetric Dimethylarginine: Unlike N,N-dimethylarginine, symmetric dimethylarginine does not inhibit nitric oxide synthase.
  • N-Glycyl-N-monomethyl-L-arginine: This compound also acts as a nitric oxide synthase inhibitor but has distinct pharmacokinetic properties.
  • N-Monomethyl-L-arginine: A less potent inhibitor than N,N-dimethylarginine but important in regulating nitric oxide levels.

Comparison Table

CompoundNitric Oxide Synthase InhibitionUnique Features
N,N-DimethylarginineYesEndogenous marker for cardiovascular diseases
Symmetric DimethylarginineNoDoes not inhibit nitric oxide synthase
N-Glycyl-N-monomethyl-L-argYesDistinct pharmacokinetics
N-Monomethyl-L-arginineYes (less potent)Regulates nitric oxide but less effective than ADMA

N,N-dimethylarginine's unique position arises from its potent inhibition of nitric oxide synthase and its established role as a biomarker for cardiovascular health issues, distinguishing it from other methylated arginines that may have different biological activities or mechanisms .

Purity

>98%

Physical Description

Solid

XLogP3

-3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

202.14297583 g/mol

Monoisotopic Mass

202.14297583 g/mol

Heavy Atom Count

14

Melting Point

195 - 197 °C

UNII

63CV1GEK3Y

Pharmacology

Asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase, is formed by methylation of arginine residues in proteins and released after proteolysis. In this reaction, S-adenosylmethionine is methyldonor and S-adenosylhomocysteine the demethylated product. ADMA and homocysteine are thus biochemically linked. Both plasma homocysteine and ADMA concentrations are increased in patients with renal dysfunction, probably as a result of an impairment in their metabolic, but not urinary, clearance. Hyperhomocysteinemia has been associated with an increased risk of cardiovascular disease in end-stage renal disease, especially in patients without malnutrition and inflammation. Also, plasma ADMA levels have been associated with cardiovascular disease in renal failure patients. Both homocysteine and ADMA are thought to mediate their adverse vascular effects by impairing endothelial, nitric oxide-dependent function resulting in decreased vasodilatation, increased smooth muscle cell proliferation, platelet dysfunction and increased monocyte adhesion.

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

30315-93-6
63937-30-4

Metabolism Metabolites

Uremic toxins tend to accumulate in the blood either through dietary excess or through poor filtration by the kidneys. Most uremic toxins are metabolic waste products and are normally excreted in the urine or feces.

Wikipedia

Asymmetric_dimethylarginine

Dates

Modify: 2023-08-15
van Guldener C, Nanayakkara PW, Stehouwer CD: Homocysteine and asymmetric dimethylarginine (ADMA): biochemically linked but differently related to vascular disease in chronic kidney disease. Clin Chem Lab Med. 2007;45(12):1683-7. [PMID:17937610]

Explore Compound Types